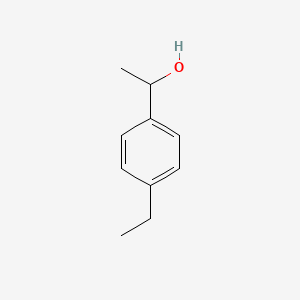

1-(4-Ethylphenyl)ethanol

Descripción

Significance in Advanced Organic Synthesis

1-(4-Ethylphenyl)ethanol serves as a key intermediate in various organic reactions. Its hydroxyl group and chiral center are focal points for chemical transformations, allowing for the introduction of new functional groups and the construction of specific stereoisomers.

One notable application is in the synthesis of more complex chiral molecules. For instance, the enantiomerically pure (S)-1-(4-ethylphenyl)ethanol is a valuable precursor in the synthesis of biologically active compounds. nih.gov The asymmetric reduction of its corresponding ketone, 1-(4-ethylphenyl)ethanone, is a common method to produce this chiral alcohol. This can be achieved through both enzymatic and chemical methods.

Furthermore, this compound can be a starting material for creating other useful compounds. For example, it can be oxidized to produce 1-(4-ethylphenyl)ethanone or converted to esters. Research has shown the direct oxidation of secondary alcohols like this compound to their corresponding esters using performic acid. researchgate.net Additionally, it can be used in N-alkylation reactions to synthesize primary amines.

The versatility of this compound extends to its use in the synthesis of substituted imidazoles, which are a class of heterocyclic compounds with diverse biological activities. iucr.org In one study, 4-ethylaniline, a related compound, was used in a one-pot reaction to synthesize a complex imidazole (B134444) derivative. iucr.org

Stereochemical Considerations and Chiral Relevance

The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound exists as two enantiomers: (R)-1-(4-ethylphenyl)ethanol and (S)-1-(4-ethylphenyl)ethanol. The stereochemistry of this alcohol is of great importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

The production of enantiomerically pure forms of this compound is a significant area of research. Biocatalytic methods, employing enzymes like dehydrogenases/reductases from various microorganisms, have proven effective for the enantioselective reduction of 4-ethylacetophenone to yield chiral this compound. researchgate.net For example, the fungus Mortierella isabellina can convert ethylbenzene (B125841) derivatives into optically active 1-phenylethanols. cdnsciencepub.com These biocatalytic approaches are often preferred as they are more environmentally friendly compared to methods that use toxic metals and expensive metal hydrides. nih.gov

The absolute configuration of the resulting alcohol is crucial for its application in the synthesis of specific biologically active compounds. For instance, the (1S)-1-(4-ethylphenyl)ethanol enantiomer is a specific chiral secondary alcohol used in various biochemical studies. The ability to selectively synthesize one enantiomer over the other is a key challenge and a major focus of research in this area.

Overview of Current Research Trajectories and Challenges

Current research involving this compound is focused on several key areas:

Development of Novel Catalytic Systems: Researchers are continuously exploring new and more efficient catalysts for the synthesis of enantiomerically pure this compound. This includes the investigation of new biocatalysts and the development of novel metal-based catalysts for asymmetric reduction and other transformations. researchgate.netelsevierpure.com

Applications in Pharmaceutical Synthesis: The chiral nature of this compound makes it an attractive building block for the synthesis of pharmaceuticals. Research is ongoing to incorporate this moiety into new drug candidates and to develop more efficient synthetic routes to existing drugs that utilize this fragment.

Understanding Reaction Mechanisms: Detailed kinetic and mechanistic studies of reactions involving this compound are being conducted to better understand the factors that control reactivity and stereoselectivity. For example, studies on the oxidation of this compound with performic acid have revealed unexpected reaction pathways. researchgate.net

A significant challenge in this field is the development of highly selective and robust catalysts that can function under mild and environmentally benign conditions. Achieving high enantiomeric excess in a cost-effective manner remains a primary goal for industrial applications. Furthermore, expanding the scope of reactions in which this compound can be used as a chiral building block is an ongoing endeavor.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-ethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFBZEOPUXCNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Preparation of 1 4 Ethylphenyl Ethanol

Established Synthetic Pathways to Racemic 1-(4-Ethylphenyl)ethanol

The synthesis of racemic this compound is commonly achieved through two primary and well-established chemical transformations: the Grignard reaction and the reduction of the corresponding ketone, 4'-ethylacetophenone (B57664).

The Grignard reaction offers a classic route for forming the carbon-carbon bond necessary to construct the this compound framework. This method involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate carbonyl compound. For the synthesis of this compound, this can be accomplished by reacting 4-ethylmagnesium bromide with acetaldehyde (B116499) or by reacting methylmagnesium bromide with 4-ethylbenzaldehyde. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the desired racemic alcohol.

A more direct and frequently employed method for producing racemic this compound is the reduction of the prochiral ketone, 4'-ethylacetophenone. This transformation can be efficiently carried out using various reducing agents. Common laboratory-scale reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.commasterorganicchemistry.commasterorganicchemistry.com Both reagents act as sources of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of 4'-ethylacetophenone. lumenlearning.com

Sodium borohydride is a milder reducing agent and is often used in protic solvents like ethanol (B145695) or methanol (B129727). blogspot.com The reaction is typically straightforward and provides high yields of the secondary alcohol. blogspot.com Lithium aluminum hydride is a significantly more powerful reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) due to its violent reaction with protic solvents. lumenlearning.comic.ac.uk Following the reduction, an aqueous workup is necessary to neutralize the reaction and isolate the alcohol. While both reagents are effective, NaBH₄ is generally preferred for its operational simplicity and safety.

Catalytic hydrogenation is another viable method for the reduction of 4'-ethylacetophenone to racemic this compound. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.

Enantioselective Synthetic Approaches

The demand for enantiomerically pure forms of this compound has driven the development of sophisticated asymmetric synthetic methods. These strategies aim to selectively produce one enantiomer over the other, a critical requirement for many modern applications.

Asymmetric Reduction of Prochiral Ketones (e.g., 4'-Ethylacetophenone)

The most prominent strategy for the enantioselective synthesis of this compound is the asymmetric reduction of its prochiral precursor, 4'-ethylacetophenone. This approach can be realized through both biocatalytic and chemocatalytic methods.

Biocatalysis, utilizing enzymes as catalysts, has emerged as a powerful and environmentally benign tool for the synthesis of chiral alcohols. researchgate.netconicet.gov.ar Alcohol dehydrogenases (ADHs) are a class of enzymes that have been extensively studied and applied in the asymmetric reduction of ketones. nih.govresearchgate.netrsc.org These enzymes exhibit high stereoselectivity, allowing for the production of alcohols with excellent enantiomeric purity. nih.gov

A notable example of a highly effective ADH for the synthesis of (S)-1-(4-ethylphenyl)ethanol is the (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum. researchgate.netnih.gov This enzyme has been shown to catalyze the NADH-dependent reduction of a broad range of ketones, including 4'-ethylacetophenone, with exceptional enantioselectivity. nih.gov In a study investigating the substrate scope of PEDH, the reduction of 4'-ethylacetophenone yielded (S)-1-(4-ethylphenyl)ethanol with 100% conversion to the (S)-enantiomer, resulting in an enantiomeric excess (%ee) of 100%. nih.gov

Another related enzyme from Aromatoleum aromaticum, S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED), has also been explored for its catalytic activity towards various prochiral ketones. researchgate.net The high stereoselectivity of these enzymes is attributed to the specific binding orientation of the substrate within the enzyme's active site. nih.gov

**Table 1: Substrate Scope of (S)-1-Phenylethanol Dehydrogenase (PEDH) from Aromatoleum aromaticum*** *This interactive table summarizes the enantioselective reduction of various aromatic ketones catalyzed by PEDH. The data highlights the enzyme's high efficiency and stereospecificity.

| Substrate | Product | S-enantiomer (%) | R-enantiomer (%) | Enantiomeric Excess (%ee) |

|---|---|---|---|---|

| Acetophenone (B1666503) | 1-Phenylethanol (B42297) | 100 | 0 | 100 |

| Propiophenone | 1-Phenylpropan-1-ol | 100 | 0 | 100 |

| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 0 | 100 | 100 |

| 4'-Ethylacetophenone | This compound | 100 | 0 | 100 |

| 4'-Acetyl acetophenone | 1-(4-(1-hydroxy-ethyl)-phenyl)-ethanol | 100 | 0 | 100 |

| 4'-Acetylbiphenyl | 1-(Biphenyl-4-yl)ethanol | 100 | 0 | 100 |

To circumvent the need for costly isolation and purification of enzymes and the regeneration of cofactors like NADH, whole-cell biotransformation systems are often employed. tudelft.nlmdpi.comresearchgate.net In this approach, the entire microorganism containing the desired enzyme is used as the biocatalyst.

For instance, Escherichia coli cells have been engineered to overproduce PEDH from Aromatoleum aromaticum. nih.gov These recombinant whole-cell catalysts have been successfully used in batch reactors for the asymmetric reduction of various ketones. nih.gov The use of a co-substrate, such as isopropanol (B130326), within the reaction mixture facilitates the in-situ regeneration of the NADH cofactor required by the dehydrogenase. nih.gov

Other microorganisms have also been identified as effective biocatalysts. For example, strains of Weissella paramesenteroides have demonstrated the ability to reduce acetophenone derivatives to their corresponding alcohols with high enantioselectivity and conversion rates. researchgate.net Similarly, Geotrichum silvicola has been utilized for the whole-cell biotransformation of substituted acetophenones. nih.gov These systems offer a practical and sustainable alternative for the production of enantiopure alcohols like this compound. researchgate.netmdpi.com

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and novel synthetic routes. researchgate.netmdpi.com In the context of producing chiral this compound, a chemoenzymatic approach could involve an initial chemical synthesis to generate a precursor that is then subjected to an enzymatic resolution or transformation.

One common chemoenzymatic strategy is the kinetic resolution of a racemic alcohol. This involves using an enzyme, often a lipase (B570770), to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The acylated and unreacted alcohols can then be separated. While this method can be effective, its maximum theoretical yield for a single enantiomer is 50%.

A more advanced approach is dynamic kinetic resolution (DKR). In DKR, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For the synthesis of this compound, this would involve the enzymatic acylation of one enantiomer while the other is continuously racemized by a chemical catalyst. This strategy has been successfully applied to the synthesis of other chiral alcohols. nih.gov

Catalytic Asymmetric Transfer Hydrogenation

Catalytic asymmetric transfer hydrogenation (ATH) stands as a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. tuwien.at This technique offers a practical alternative to methods using molecular hydrogen, instead employing small organic molecules like isopropanol or formic acid as the hydrogen source in the presence of a transition metal catalyst. tuwien.at The process is valued for its operational simplicity, avoiding the need for high-pressure equipment. tuwien.at

Ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes are commonly employed as catalysts, often featuring chiral ligands such as N-sulfonylated diamines. tuwien.atacs.org These catalysts have demonstrated high reactivity and selectivity in the reduction of a wide array of ketones. tuwien.at For instance, the reduction of acetophenone derivatives using chiral bifunctional iridium complexes in methanol can proceed with high enantioselectivity. rsc.org In such systems, a competitive environment between direct hydrogenation and transfer hydrogenation can exist, where the presence of pressurized hydrogen can suppress the reverse reaction—the oxidation of the alcohol product—thereby preventing racemization and enhancing the enantiomeric excess (ee) of the final product. rsc.org

The general mechanism for transition metal-catalyzed transfer hydrogenation involves the formation of a metal hydride intermediate from the hydrogen donor (e.g., isopropanol). tuwien.at The ketone substrate then coordinates to this metal hydride complex, and a hydride is transferred to the carbonyl carbon, resulting in the formation of the chiral alcohol. tuwien.at The stereochemical outcome is dictated by the specific chiral ligand coordinated to the metal center, which creates a chiral environment that favors the formation of one enantiomer over the other.

| Catalyst System | Hydrogen Donor | Substrate | Yield (%) | ee (%) | Reference |

| Amidoiridium Complex | CD₃OD / H₂ | 4'-Methylacetophenone | ~100 | 98 (S) | rsc.org |

| Amidoiridium Complex | Ethanol-d₆ / H₂ | 4'-Methylacetophenone | ~100 | 98 | rsc.org |

| Amidoiridium Complex | 2-Propanol-d₈ | 4'-Methylacetophenone | 65 | 98 (S) | rsc.org |

| Ru-Prolinamide | Isopropanol | β-keto-triazole | 86-90 | 93-94 | acs.org |

Enzymatic Deracemization Protocols for Chiral Alcohols

Enzymatic deracemization is an elegant strategy to obtain enantiomerically pure alcohols from a racemic mixture. These protocols typically involve the use of enzymes, such as alcohol dehydrogenases (ADHs), which can selectively oxidize one enantiomer of the alcohol to the corresponding ketone. researchgate.netresearchgate.net This ketone can then be reduced back to the alcohol, ideally to the desired enantiomer, or the remaining, unreacted enantiomer is isolated.

A more advanced approach involves a one-pot, two-step process where the selective oxidation of one enantiomer is followed by a non-selective or, preferably, a stereoselective reduction of the intermediate ketone to the desired alcohol enantiomer. researchgate.net For example, resting cells of the yeast Candida albicans have been used to prepare (R)-1-arylethanols with high enantiomeric excess through an oxidative kinetic resolution. researchgate.net The process can be designed as a cyclic deracemization where the undesired (S)-enantiomer is oxidized to a ketone, which is then subsequently reduced to the desired (R)-enantiomer. researchgate.net

Tandem systems that combine chemical and biological catalysts have also been developed. One such system uses 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with iodine for the chemical oxidation step, followed by enzymatic reduction of the resulting ketone using an ADH. researchgate.net A one-pot deracemization of 1-phenylethanols has been achieved by combining manganese-driven oxidation with enzymatic reduction using an ADH from Lactobacillus kefir. rsc.org This method cleverly uses a polydimethylsiloxane (B3030410) (PDMS) thimble to compartmentalize the chemical oxidant from the enzyme, preventing denaturation and allowing the reaction sequence to proceed efficiently. rsc.org

| Enzyme/System | Process | Substrate | Yield (%) | ee (%) | Reference |

| Candida albicans CCT 0776 | Cyclic Deracemization | 1-Phenylethanol | 89 | 98 (R) | researchgate.net |

| Mn Oxidant / LK-ADH | Compartmentalized Deracemization | rac-1-(4-chlorophenyl)ethanol | - | >99 (R) | rsc.org |

| Gordonia jasminoides / NaBH₄ | Chemoenzymatic Deracemization | (S)-1-arylethanols | 82-90 | 71-96 (R) | researchgate.net |

Asymmetric Oxidation of Related Phenolic Compounds (e.g., 4-Ethylphenol)

The asymmetric oxidation of prochiral 4-alkylphenols provides a direct route to chiral 1-(4-hydroxyphenyl)alkanols. This biotransformation is catalyzed by specific enzymes that can introduce a hydroxyl group at the benzylic position with high enantioselectivity. The oxygen atom incorporated into the product is derived from water, not molecular oxygen. rug.nl

One key enzyme in this field is 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), sourced from Pseudomonas putida JD1. This enzyme catalyzes the conversion of 4-ethylphenol into 1-(4-hydroxyphenyl)ethanol. nih.gov When using azurin (B1173135) or horse heart cytochrome c as the electron acceptor, the reaction yields the (R)-(+)-enantiomer. nih.gov In contrast, similar enzymes like p-cresol (B1678582) methylhydroxylase (PCMH) from other bacterial strains tend to produce the S(-)-alcohol. nih.gov

Another notable enzyme is vanillyl alcohol oxidase (VAO) from Penicillium simplicissimum. VAO facilitates the enantioselective hydroxylation of 4-ethylphenol to produce (R)-1-(4-hydroxyphenyl)ethanol with a high enantiomeric excess of 94%. rug.nl During this enzymatic conversion, side products such as 4-vinylphenol (B1222589) and 4-hydroxyacetophenone can also be formed. rug.nl The formation of the ketone is indicative of a subsequent oxidation of the primary alcohol product. rug.nl

| Enzyme | Source Organism | Substrate | Product | ee (%) / Configuration | Reference |

| 4-Ethylphenol Methylenehydroxylase (4EPMH) | Pseudomonas putida JD1 | 4-Ethylphenol | 1-(4-hydroxyphenyl)ethanol | R(+) | nih.gov |

| Vanillyl Alcohol Oxidase (VAO) | Penicillium simplicissimum | 4-Ethylphenol | 1-(4-hydroxyphenyl)ethanol | 94 (R) | rug.nl |

| p-Cresol Methylhydroxylase (PCMH) | Various bacteria | 4-Ethylphenol | 1-(4-hydroxyphenyl)ethanol | S(-) | nih.gov |

Mechanistic Elucidation of Stereoselective Transformations

Understanding the reaction mechanisms of stereoselective transformations is crucial for optimizing existing methods and designing new, more efficient catalysts.

In the case of catalytic asymmetric transfer hydrogenation, the stereoselectivity arises from the interaction between the prochiral ketone and the chiral environment of the metal-ligand complex. The mechanism proceeds through a metal hydride species. tuwien.at The substrate coordinates to the metal center in a way that minimizes steric hindrance, and the hydride is delivered to one face of the carbonyl group. For example, in Rh(III)-catalyzed C-H/N-H annulation reactions, the process involves the formation of a π-complex between the catalyst and an olefin, followed by a 1,2-olefin insertion into the metal-carbon bond, which dictates the stereochemical outcome. acs.org The specific geometry of the transition state, influenced by the chiral ligand, determines which enantiomer is preferentially formed.

For the enzymatic hydroxylation of 4-alkylphenols by flavoproteins like p-cresol methylhydroxylase (PCMH), the mechanism is proposed to involve the formation of an enzyme-bound p-quinone methide intermediate. rug.nl This highly reactive intermediate is then attacked by a water molecule at the benzylic carbon. The enzyme's active site directs the nucleophilic attack of water to one face of the planar quinone methide, thereby establishing the stereochemistry of the resulting alcohol. The enantiomeric purity of the product is a direct consequence of the precise positioning of the substrate and the water molecule within the chiral environment of the enzyme's active site. rug.nl

The stereoselective dimerization of conjugated enynones, another complex transformation, is believed to proceed through a series of intermediates. mdpi.com DFT calculations can be used to determine the relative energies of different diastereomeric transition states, revealing that the experimentally observed product corresponds to the isomer with the minimal energy pathway. mdpi.com In these intricate reactions, the final stereochemistry is often the result of a cascade of bond-forming events where bulky substituents preferentially occupy equatorial positions in the most stable transition state, guiding the reaction towards a single diastereomer. mdpi.com

Chemical Reactivity and Transformative Reactions of 1 4 Ethylphenyl Ethanol

Oxidation Reactions and Product Characterization

1-(4-Ethylphenyl)ethanol, as a secondary alcohol, can be oxidized to yield a range of products, depending on the oxidant and reaction conditions. The primary product of oxidation is the corresponding ketone, 1-(4-ethylphenyl)ethanone. rsc.org

Photochemical oxidation provides one route to this transformation. The photooxidation of this compound using a catalyst such as tetrabutylammonium (B224687) decatungstate (TBADT) can efficiently convert the alcohol to 1-(4-ethylphenyl)ethanone. rsc.org Further oxidation at other sites on the molecule has also been observed, leading to products like 1-[4-(hydroperoxyethyl)phenyl]-1-ethanol and 1-(4-acetylphenyl)-1-ethanone. rsc.org

Biocatalytic oxidation offers an enantioselective alternative. Various microorganisms possess oxidoreductases that can selectively oxidize one enantiomer of a racemic alcohol mixture, leaving the other enantiomer intact with high purity. nih.gov For instance, microorganisms like Flavobacterium sp. and Arthrobacter sp. have demonstrated the ability to catalyze the enantioselective oxidation of (RS)-1-phenylethanol derivatives. nih.gov

A novel oxidation pathway involves the use of performic acid, which can directly convert secondary alcohols into esters. rsc.org Studies on analogous compounds, such as 1-(4-methylphenyl)ethanol, have shown that they can be completely converted to the corresponding ester, suggesting a similar reactivity for this compound. rsc.org This reaction presents a direct route to ester derivatives without first isolating the ketone intermediate.

Table 1: Oxidation Reactions of this compound and Analogues

| Starting Material | Reagent/Catalyst | Major Product(s) | Source(s) |

|---|---|---|---|

| This compound | TBADT, Light | 1-(4-Ethylphenyl)ethanone | rsc.org |

| This compound | TBADT, Light | 1-[4-(Hydroperoxyethyl)phenyl]-1-ethanol | rsc.org |

| This compound | TBADT, Light | 1-(4-Acetylphenyl)-1-ethanone | rsc.org |

| (RS)-1-Phenylethanol derivatives | Microorganisms (e.g., Flavobacterium sp.) | Corresponding Ketone, (R)-Alcohol | nih.gov |

| 1-(4-Methylphenyl)ethanol | Performic Acid | Corresponding Ester | rsc.org |

Reduction Reactions and Pathway Analysis

The synthesis of this compound is commonly achieved through the reduction of its corresponding ketone, 1-(4-ethylphenyl)ethanone. This transformation is a staple in organic synthesis and can be accomplished using various chemical and enzymatic methods.

Asymmetric reduction is particularly valuable for producing enantiomerically pure forms of the alcohol, such as (1S)-1-(4-ethylphenyl)ethanol. This can be achieved using chiral catalysts or enzymatic systems that selectively produce one enantiomer.

Standard chemical reducing agents are also effective. Reagents like sodium borohydride (B1222165) or lithium aluminum hydride are commonly used to reduce the carbonyl group of ketones to secondary alcohols. smolecule.com The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. ncert.nic.in

The Grignard reaction provides an alternative pathway to synthesize this compound, not by reduction, but by the addition of a methyl group to 4-ethylbenzaldehyde. This reaction involves the nucleophilic addition of a Grignard reagent (in this case, methylmagnesium iodide) to the carbonyl group of the aldehyde, forming an adduct which, upon hydrolysis, yields the secondary alcohol. rsc.orgncert.nic.in

Table 2: Synthesis of this compound via Reduction and Addition

| Precursor | Reagent(s) | Product | Reaction Type | Source(s) |

|---|---|---|---|---|

| 1-(4-Ethylphenyl)ethanone | Enzymatic or Chemical Reducing Agents | (1S)-1-(4-Ethylphenyl)ethanol | Asymmetric Reduction | |

| Ketones (general) | Sodium Borohydride, Lithium Aluminum Hydride | Secondary Alcohols | Carbonyl Reduction | smolecule.com |

| 4-Ethylbenzaldehyde | MeI, Mg | This compound | Grignard Reaction | rsc.org |

Nucleophilic Substitution Pathways and Reaction Kinetics

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, typically after protonation to form a better leaving group (water). As a secondary benzylic alcohol, it is susceptible to both Sₙ1 and Sₙ2 reaction pathways. The benzylic position stabilizes the formation of a potential carbocation intermediate, favoring the Sₙ1 pathway.

These reactions are fundamental for converting the alcohol into other functional groups. For example, reaction with hydrogen halides can produce the corresponding 1-(4-ethylphenyl)ethyl halide, which can then be used in further synthetic transformations.

Derivatization Strategies for Functional Materials and Intermediate Synthesis

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. This technique is widely used to enhance analytical detection or to synthesize new molecules with specific functions. researchgate.net this compound is a versatile platform for creating a variety of derivatives.

The hydroxyl group is the primary site for derivatization. It can be converted into esters or ethers, significantly altering the molecule's physical and chemical properties. The direct oxidation to an ester using performic acid is one such strategy. rsc.org Another common method is esterification with an acyl chloride or carboxylic anhydride.

For analytical purposes, derivatization can be used to create diastereomers that can be separated using standard chromatography techniques. For instance, chiral reagents like (–)-(1R)-menthyl chloroformate can react with chiral alcohols to form diastereomeric carbamates, which can then be resolved on an achiral GC column to determine the enantiomeric composition of the original alcohol. scirp.org

Furthermore, the this compound scaffold can be incorporated into more complex molecules. For example, structures containing the 4-ethylphenyl group have been used as precursors in the synthesis of quinazolinones, which are of interest for their biological activities. tandfonline.com This demonstrates the role of this compound and its derivatives as key intermediates in the synthesis of functional materials.

Advanced Reactions for Complex Molecular Architectures (e.g., Ring-Opening/Annulation, Heterocycle Formation)

The structural core of this compound can be integrated into complex molecular architectures, including various heterocyclic systems. The synthesis of these complex structures often involves multi-step sequences where a derivative of this compound is a key intermediate.

One advanced strategy involves the synthesis of tetrasubstituted furans. While this reaction starts from α-hydroxy ketones, the oxidation product of this compound, 1-(4-ethylphenyl)ethanone, can be a precursor to such a starting material. Research has shown that α-hydroxy ketones bearing an ethylphenyl group can react with nitriles to form highly substituted furan (B31954) rings, which are important motifs in functional materials and synthetic chemistry. mdpi.com For example, 2-amino-4,5-bis(4-ethylphenyl)furan-3-carbonitrile has been synthesized through such a pathway. mdpi.com

Ring-opening and annulation reactions represent another avenue for creating complex molecules. While not starting directly from this compound, studies on analogous cyclopropyl (B3062369) ethanols have demonstrated their ability to undergo sulfuration and annulation to form thiophene (B33073) aldehydes. rsc.org This showcases how alcohol functionalities adjacent to a phenyl ring can direct complex bond-forming cascades.

The synthesis of other heterocycles is also possible. The 4-ethylphenyl moiety has been successfully incorporated into 3H-quinazolin-4-ones, which are synthesized from precursors containing this group. tandfonline.com Similarly, the phenylethanol structure is found within complex triazole derivatives, indicating its utility as a building block for nitrogen-containing heterocycles. mdpi.com These examples underscore the value of the this compound framework in constructing diverse and complex molecular structures.

Stereochemical Analysis and Chiral Resolution Methodologies

Determination of Enantiomeric Excess (ee) and Optical Purity

The enantiomeric excess (ee) is a critical parameter for characterizing chiral compounds, representing the degree to which one enantiomer is present in excess of the other in a mixture. It is mathematically expressed as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. Optical purity is an older term that is often used interchangeably with enantiomeric excess, although it is experimentally determined by comparing the specific rotation of a sample to the specific rotation of a pure enantiomer.

The determination of enantiomeric excess for 1-(4-ethylphenyl)ethanol relies on analytical techniques that can distinguish between its (R)- and (S)-enantiomers. Various research efforts have established protocols for this purpose. For instance, the enantiomeric excess of (S)-1-(4-ethylphenyl)ethanol, produced through the asymmetric reduction of 4'-ethylacetophenone (B57664), can be determined using gas chromatography (GC) with a chiral stationary phase. rsc.org One specific method utilizes a chiral β-DEXTM120 capillary column with hydrogen as the carrier gas and specific temperature programming. rsc.org

In biocatalytic resolutions, determining the enantiomeric excess is crucial for evaluating the effectiveness of the enzyme. For example, in the kinetic resolution of (RS)-1-(4-methylphenyl)ethanol using plant-mediated oxidation, the enantiomeric excess of the remaining (R)-enantiomer was determined to be 86%. mdpi.com Similarly, in the oxidation of (RS)-1-(4-bromophenyl)ethanol, the unreacted (S)-enantiomer was found to have an enantiomeric excess of 83%. mdpi.com These determinations are typically performed using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.comgoogle.com

The following table summarizes research findings on the determination of enantiomeric excess for this compound and related compounds.

| Compound | Analytical Method | Enantiomeric Excess (ee) | Reference |

| (S)-1-(4-ethylphenyl)ethan-1-ol | Chiral GC | 92.8% | rsc.org |

| (R)-1-(4-methylphenyl)ethanol | Chiral GC | 86% | mdpi.com |

| (S)-1-(4-bromophenyl)ethanol | Chiral GC | 83% | mdpi.com |

| (S)-1-phenylethanol | Chiral GC | 77% | nih.gov |

Chiral Chromatography Techniques for Enantiomer Separation and Quantification

Chiral chromatography is the cornerstone for the separation and quantification of the enantiomers of this compound. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose, employing chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. asianpubs.orggcms.cz

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the enantioseparation of this compound and its derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. asianpubs.orgmdpi.com For instance, the enantiomers of a related compound, (S)-2-(4-(4-Ethylphenyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-ol, were successfully separated using an OJ-H column with a mobile phase of hexanes/i-PrOH. acs.org The choice of the mobile phase is critical and often requires optimization to achieve baseline separation. nih.gov

In some cases, derivatization of the alcohol to diastereomeric esters followed by separation on a non-chiral stationary phase like silica (B1680970) gel can be an effective strategy. mdpi.com For example, racemic alcohols can be esterified with a chiral acid, and the resulting diastereomers are then separated by standard HPLC. mdpi.com

The table below details examples of chiral HPLC conditions used for the separation of compounds related to this compound.

| Compound | Chiral Stationary Phase | Mobile Phase | Detection | Reference |

| (S)-2-(4-(4-Ethylphenyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-ol | OJ-H | hexanes/i-PrOH (80:20) | 250 nm | acs.org |

| 1-(4-bromophenyl)ethanol diastereomeric esters | Silica Gel | Not Specified | Not Specified | mdpi.com |

| (-)-2-bromo-1-(3'-chlorophenyl) ethanol (B145695) | Chiralcel-OJ | hexane/isopropanol (B130326) (50/1) | 220 nm | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is another powerful technique for the enantiomeric analysis of volatile compounds like this compound. This method utilizes capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. rsc.orggcms.cz The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different retention times. gcms.cz

For the analysis of (S)-1-(4-ethylphenyl)ethan-1-ol, a chiral β-DEXTM120 column has been used effectively. rsc.org The operating conditions, including column temperature and carrier gas pressure, are optimized to achieve baseline separation of the enantiomers. rsc.org Mass spectrometry provides sensitive and specific detection, confirming the identity of the separated enantiomers. researchgate.net

The following table presents GC conditions used for the chiral separation of this compound and similar compounds.

| Compound | Chiral Stationary Phase | Column Temperature | Carrier Gas | Reference |

| (S)-1-(4-ethylphenyl)ethan-1-ol | β-DEXTM120 | 125 °C | H₂ | rsc.org |

| 1-(4-Methylphenyl)ethanol | Chirasil-DEX CB | 125 °C | N₂ | nih.gov |

| Indan-1-ol | Gamma DEXTM 325 | 110 °C | Not Specified | mdpi.com |

Strategies for Chiral Resolution and Enrichment

Chiral resolution refers to any process used to separate a racemic mixture into its individual enantiomers. For this compound, enzymatic kinetic resolution is a prominent and effective strategy.

Kinetic resolution is a process in which one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. researchgate.net Enzymes, particularly lipases and dehydrogenases, are highly enantioselective biocatalysts and are widely used for this purpose. researchgate.netresearchgate.net

In a typical lipase-catalyzed kinetic resolution of racemic this compound, an acyl donor such as vinyl acetate (B1210297) is used. The lipase (B570770) selectively acylates one enantiomer, for example, the (R)-enantiomer, to form the corresponding ester, leaving the unreacted (S)-enantiomer in high enantiomeric excess. researchgate.net The efficiency of the resolution is influenced by factors such as the choice of enzyme, solvent, temperature, and acyl donor. researchgate.net

Dehydrogenases can also be employed for the enantioselective oxidation of one enantiomer from a racemic alcohol mixture. nih.gov For instance, oxidoreductases from microorganisms have been screened for their ability to selectively oxidize the (S)-enantiomer of racemic 1-phenylethanol (B42297) derivatives, leaving the (R)-alcohol with high enantiomeric excess. nih.gov

The synthesis of enantiomerically pure this compound can also be achieved through the asymmetric reduction of the corresponding ketone, 1-(4-ethylphenyl)ethanone. nih.gov This method utilizes a chiral catalyst or a biocatalyst to directly produce the desired enantiomer with high enantiomeric excess.

The table below provides an overview of different chiral resolution strategies.

| Strategy | Catalyst/Reagent | Target Enantiomer | Key Feature | Reference |

| Enzymatic Kinetic Resolution | Lipase | (S)-1-(4-Ethylphenyl)ethanol | Selective acylation of the (R)-enantiomer | researchgate.net |

| Enzymatic Kinetic Resolution | Oxidoreductase | (R)-1-phenylethanol derivatives | Selective oxidation of the (S)-enantiomer | nih.gov |

| Asymmetric Synthesis | (S)-1-phenylethanol dehydrogenase | (S)-1-(4-ethylphenyl)ethanol | Asymmetric reduction of 1-(4-ethylphenyl)ethanone | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(4-Ethylphenyl)ethanol. jove.comdigitaloceanspaces.com By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom. jove.com

¹H NMR spectroscopy reveals the number and types of hydrogen atoms (protons) in the molecule. The spectrum of this compound typically shows distinct signals corresponding to the protons of the ethyl group, the aromatic ring, the methine group (CH-OH), and the hydroxyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the connectivity of the atoms. For instance, the ethyl group's methylene (B1212753) protons appear as a quartet due to coupling with the adjacent methyl protons, which in turn appear as a triplet.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

Beyond simple structure confirmation, NMR is also a powerful tool for studying reaction mechanisms. By taking NMR spectra at different time intervals during a reaction, chemists can monitor the disappearance of starting materials and the appearance of products. jove.com This allows for the study of reaction kinetics and the identification of transient intermediates, providing valuable insights into how the reaction proceeds.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.2-7.4 | m | 4H | Aromatic protons |

| 4.84 | q | 1H | CH-OH |

| 2.62 | q | 2H | CH₂ of ethyl group |

| 2.06 | br s | 1H | OH |

| 1.44 | d | 3H | CH₃ of ethanol (B145695) group |

| 1.22 | t | 3H | CH₃ of ethyl group |

Note: Data is illustrative and may vary slightly depending on the solvent and experimental conditions.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. bibliomed.org The way the X-rays are scattered provides detailed information about the electron density within the crystal, which is then used to construct a model of the atomic and molecular structure. scielo.org.za

For this compound, a derivative, 4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, has been studied using this technique. iucr.org The analysis revealed that the ethylphenyl ring subtends a significant angle with the imidazole (B134444) plane, specifically 71.09 (7)°. iucr.org This type of information is crucial for understanding how the molecule packs in a crystal lattice and how intermolecular forces influence its conformation. iucr.org The data obtained from X-ray diffraction, such as bond lengths, bond angles, and torsion angles, provide a definitive structural confirmation and offer insights into the molecule's steric and electronic properties in the solid state. doi.org

Table 2: Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.4395(6) |

| b (Å) | 11.9493(6) |

| c (Å) | 13.8651(7) |

| α (°) | 108.958(5) |

| β (°) | 103.089(5) |

| γ (°) | 97.885(4) |

| Z | 2 |

Data is for a related tetrahydropyridine (B1245486) derivative and illustrates the type of information obtained from single-crystal X-ray diffraction. bibliomed.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Property Investigation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for identifying functional groups and monitoring the progress of chemical reactions involving this compound. myfoodresearch.comrsc.org

IR spectroscopy measures the vibrations of chemical bonds within a molecule. myfoodresearch.com Specific functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, the IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Other characteristic peaks will correspond to C-H bonds of the aromatic ring and the alkyl groups, as well as C-O stretching. The progress of a reaction, such as the oxidation of the alcohol to a ketone, can be monitored by observing the disappearance of the O-H band and the appearance of a strong C=O stretching band around 1700 cm⁻¹. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. myfoodresearch.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene (B151609) ring. The position and intensity of these absorptions can be influenced by the substituents on the ring and the solvent environment. researchgate.net UV-Vis spectroscopy is often used to determine the concentration of a compound in solution and can be employed to monitor reaction kinetics by following the change in absorbance at a specific wavelength over time. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C-O Stretch | 1050-1250 |

Note: These are approximate ranges and can vary based on the specific molecular environment.

Mass Spectrometry for Elucidating Reaction Intermediates and Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). It is also instrumental in elucidating the structures of reaction intermediates and products. researchgate.net

In a typical mass spectrometry experiment, a sample of this compound is ionized, causing it to form a molecular ion. The mass of this ion provides the molecular weight of the compound. This molecular ion can then fragment into smaller, charged pieces. The fragmentation pattern is often predictable and provides valuable clues about the molecule's structure. For example, the fragmentation of this compound would likely show the loss of a methyl group (CH₃) or a water molecule (H₂O).

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. rsc.org In the context of reaction analysis, mass spectrometry can be used to identify the products formed in a reaction mixture. By comparing the mass spectra of the reaction mixture with those of known compounds, the identity of the products can be confirmed. Furthermore, by carefully analyzing the reaction mixture at different stages, it is sometimes possible to detect and identify short-lived reaction intermediates, providing crucial evidence for a proposed reaction mechanism. researchgate.net For instance, in reactions involving 1-(4-ethylphenyl)ethanone, a related compound, mass spectrometry has been used to confirm the molecular ion and thus the structure of the synthesized products. tandfonline.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms, molecules, and condensed phases. For 1-(4-Ethylphenyl)ethanol, DFT has been instrumental in characterizing its fundamental chemical nature.

Electronic Structure Characterization and Reactivity Prediction

DFT calculations are employed to determine the optimized molecular geometry and electronic characteristics of molecules. dergipark.org.tr By providing accurate quantum-mechanical data, DFT helps in understanding bond strengths, ionization potentials, and conformational energies that dictate the reactivity of a compound. dergipark.org.tr

A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trusp.br A larger gap implies higher stability and lower reactivity. dergipark.org.trusp.br For instance, a related compound was found to have a HOMO-LUMO gap of 5.6015 eV in the gas phase, suggesting significant kinetic stability. dergipark.org.tr The energies of these orbitals also help in identifying the molecule's ability to donate or accept electrons, which is fundamental to its chemical behavior. researchgate.net

Global reactivity descriptors, derived from FMO energies, further quantify the reactivity. dergipark.org.tr These descriptors can be calculated in different environments, such as the gas phase or in various solvents, to understand how polarity affects reactivity. dergipark.org.tr

Mechanistic Pathway Elucidation and Transition State Analysis

DFT is a valuable tool for exploring the mechanisms of chemical reactions. whiterose.ac.uk It can be used to model reaction pathways and identify transition states, which are high-energy intermediates that determine the rate of a reaction. For example, in the enzymatic hydroxylation of similar aromatic compounds, DFT calculations have been used to study the reaction mechanism, which involves the formation of radical and carbocation-type transition states. researchgate.netresearchgate.net By modeling these pathways, researchers can understand the stereoselectivity of enzymes and the factors that control the reaction's outcome. researchgate.net

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a technique used to visualize the charge distribution of a molecule and predict its reactive sites. tandfonline.comphyschemres.org The MESP map displays regions of positive and negative electrostatic potential on the molecular surface. physchemres.orgnih.gov

Electron-rich areas, shown in red and yellow, indicate nucleophilic sites that are prone to electrophilic attack. tandfonline.comphyschemres.org Conversely, electron-deficient regions, depicted in blue, represent electrophilic sites susceptible to nucleophilic attack. tandfonline.comphyschemres.org The MESP for a molecule can reveal how substituents on the benzene (B151609) ring affect its reactivity. nih.gov This analysis provides a clear picture of how the molecule will interact with other chemical species, guiding the understanding of molecular recognition and reaction mechanisms. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are theoretical methods that provide deeper insights into chemical bonding and intramolecular interactions.

QTAIM, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density. researchgate.net This method can identify bond critical points (BCPs) and bond paths, which confirm the presence and characterize the strength of various interactions, including weak non-covalent ones. researchgate.netmdpi.com

NBO analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. researchgate.net This donor-acceptor interaction, or charge transfer, contributes to the stability of the molecule. tandfonline.com The stabilization energy associated with these interactions can be quantified, revealing the most significant intramolecular charge transfer events. tandfonline.com NBO analysis is also useful for understanding charge distribution and the nature of bonding within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Theory in Reactivity Studies

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. usp.br The theory posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. researchgate.net

The energies of the HOMO and LUMO are crucial in determining a molecule's nucleophilicity and electrophilicity. researchgate.net A high HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity; a smaller gap generally corresponds to a more reactive molecule. usp.br FMO analysis can also explain intramolecular charge transfer (ICT) phenomena within a molecule. usp.br

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgresearchgate.net By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify close contacts between neighboring molecules. semanticscholar.org

In Silico Enzyme-Substrate Docking and Molecular Dynamics Simulations

Computational studies, particularly in silico enzyme-substrate docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the structural basis for the interaction between this compound and its primary synthesizing enzyme, ethylbenzene (B125841) dehydrogenase (EbDH). EbDH, a molybdenum-containing enzyme found in denitrifying bacteria like Aromatoleum aromaticum, catalyzes the anaerobic hydroxylation of ethylbenzene and its analogs to their corresponding (S)-secondary alcohols. researchgate.netfrontiersin.orgnih.govnih.gov

Theoretical QM/MM (Quantum Mechanics/Molecular Mechanics) modeling has been a key tool in understanding the catalytic mechanism and the remarkable enantioselectivity of EbDH. researchgate.netfrontiersin.org These studies have provided detailed insights into the active site architecture and the binding modes of various substrates, which are directly relevant to the interaction with this compound.

Enzyme Active Site and Substrate Binding

The active site of EbDH is characterized by a long, 25 Å tunnel-shaped pocket that is predominantly lined with nonpolar amino acid residues. researchgate.net This hydrophobic channel guides the substrate from the enzyme surface to the catalytic molybdenum cofactor (MoCo). researchgate.net The structure of the active site imposes significant steric constraints, playing a crucial role in substrate specificity and the high enantioselectivity of the hydroxylation reaction. researchgate.netfrontiersin.org

Docking studies with various ethylbenzene analogs reveal that the substrate binds in a specific orientation, positioning the ethyl group towards the MoCo for catalysis. d-nb.infokarger.com The pro-(S)-hydrogen of the methylene (B1212753) group is oriented towards the molybdenum, which explains the high enantioselectivity for the formation of (S)-alcohols. frontiersin.orgd-nb.info For this compound's precursor, 4-ethylstyrene, the ethyl group would similarly be positioned for hydroxylation.

Table 1: Key Features of the Ethylbenzene Dehydrogenase (EbDH) Active Site

| Feature | Description | Reference |

| Overall Structure | Three-subunit (αβγ) complex. | nih.gov |

| Catalytic Center | Molybdenum-bis-molybdopterin guanine (B1146940) dinucleotide (Mo-bis-MGD) cofactor in the α-subunit. | nih.gov |

| Substrate Access | A 25 Å long, hydrophobic tunnel leading to the active site. | researchgate.net |

| Key Residues | Primarily nonpolar residues line the binding pocket. | researchgate.net |

| Cofactors | Contains five Fe-S clusters and a heme b cofactor for electron transfer. | d-nb.infonih.gov |

Molecular Dynamics and Mechanistic Insights

Molecular dynamics simulations and QM/MM calculations have further illuminated the catalytic process. The reaction is initiated by the abstraction of a proton and two electrons from the benzylic carbon of the ethyl group by the Mo(VI)=O center of the cofactor. researchgate.netnih.gov This leads to the formation of a transient carbocation intermediate. nih.gov Subsequently, a hydroxyl group, derived from a water molecule coordinated to the molybdenum, attacks the carbocation, yielding the (S)-alcohol product. nih.gov

The high enantioselectivity of the enzyme is a result of a significant energy difference between the transition states for the abstraction of the pro-(S) and pro-(R) hydrogens. QM/MM models predict a substantially lower activation energy for the removal of the pro-(S) hydrogen, thus favoring the formation of the (S)-enantiomer of the corresponding alcohol. frontiersin.orgd-nb.info

Table 2: Predicted Interactions and Energetics for Substrate Binding in EbDH from Computational Studies

| Interaction Type | Description | Significance | Reference |

| Hydrophobic Interactions | The aromatic ring and ethyl group of the substrate interact with nonpolar residues lining the active site tunnel. | Crucial for substrate recognition and positioning. | researchgate.net |

| Steric Fit | The shape and size of the active site pocket favor the binding of ethylbenzene analogs. | Determines substrate specificity. | researchgate.net |

| van der Waals Forces | Contribute to the overall stability of the enzyme-substrate complex. | General stabilization of the bound state. | d-nb.info |

| Transition State Stabilization | The active site environment stabilizes the carbocation intermediate. | Facilitates the catalytic reaction. | nih.gov |

| Activation Energy Barrier (pro-S vs pro-R) | The energy barrier for abstracting the pro-(S) hydrogen is significantly lower than for the pro-(R) hydrogen. | Explains the high enantioselectivity for (S)-alcohol formation. | frontiersin.orgd-nb.info |

While specific molecular dynamics simulations focusing exclusively on this compound are not extensively documented in publicly available literature, the wealth of computational data on the interaction of ethylbenzene and its analogs with EbDH provides a robust framework for understanding the binding and catalytic conversion relevant to this compound. The principles of hydrophobic interaction, steric guidance, and the electronic mechanism of hydroxylation are directly applicable.

Environmental Implications and Degradation Pathways of 1 4 Ethylphenyl Ethanol Analogs

Photodegradation Mechanisms and Products

Photodegradation, the breakdown of compounds by light, is a significant environmental attenuation process for many organic molecules. For aromatic alcohols like 1-(4-ethylphenyl)ethanol, this process can be initiated by the absorption of ultraviolet (UV) radiation from sunlight. The mechanisms often involve the generation of highly reactive intermediates.

The photodegradation of aromatic compounds can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment (photosensitizers). For aromatic alcohols, studies on related compounds show that photocatalysis, particularly with semiconductors like titanium dioxide (TiO₂), can significantly enhance degradation rates. bohrium.com This process involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of attacking the aromatic ring and the ethanol (B145695) side chain.

Research on the photodegradation of ibuprofen (B1674241), which can produce analogs of this compound, identified several transformation products. For example, the photocatalytic degradation of ibuprofen can yield 1-(4-isobutylphenyl)ethanol (B131453) and 1-(4-isobutylphenyl)ethanone. mdpi.com Similarly, the photodegradation of another related compound, 1-nitropyrene, in the presence of alcohols, leads to the formation of hydroxylated derivatives through complex radical reactions. acs.orgnih.gov These studies suggest that the photodegradation of this compound likely proceeds through oxidation of the alcohol group to a ketone (acetophenone derivative) and hydroxylation of the aromatic ring.

The specific products formed during the photodegradation of this compound analogs depend on the environmental conditions, such as the presence of water, oxygen, and other organic matter. acs.org For instance, the photolysis of the antipsychotic drug quetiapine, which has structural similarities, results in cleavage and modification of its side chains, a process initiated by photoinduced electron transfer. acs.org

Table 1: Potential Photodegradation Products of Aromatic Alcohols

| Parent Compound Analog | Potential Photodegradation Product(s) | Degradation Mechanism | Reference |

|---|---|---|---|

| Ibuprofen | 1-(4-isobutylphenyl)ethanol, 1-(4-isobutylphenyl)ethanone | Photocatalysis | mdpi.com |

| Benzyl Alcohol | Benzaldehyde | Selective Photo-oxidation | bohrium.com |

| 1-Nitropyrene | 1-Hydroxypyrene, Hydroxynitropyrenes, Pyrenediones | Direct Photolysis, Radical Reactions | acs.orgnih.gov |

Microbial Biotransformation and Biodegradation Processes

Microorganisms play a vital role in the breakdown of organic pollutants in soil and water. The biotransformation of this compound is closely linked to the degradation pathways of its parent compound, ethylbenzene (B125841). Under anaerobic (oxygen-free) conditions, certain bacteria can metabolize ethylbenzene. ethz.ch

The anaerobic degradation of ethylbenzene is typically initiated by the enzyme ethylbenzene dehydrogenase, which converts it to (S)-1-phenylethanol. researchgate.netnih.gov This intermediate is structurally very similar to this compound. Subsequently, (S)-1-phenylethanol is oxidized to acetophenone (B1666503) by (S)-1-phenylethanol dehydrogenase. researchgate.net The pathway then continues with the carboxylation of acetophenone and eventual cleavage of the ring, converging at the central intermediate benzoyl-CoA. ethz.chresearchgate.net The denitrifying bacterium Aromatoleum aromaticum strain EbN1 is a well-studied example of an organism capable of this entire degradation pathway. researchgate.netnih.gov

Under aerobic conditions, the degradation pathways are different and typically involve oxygenases that hydroxylate the aromatic ring. Fungi, such as Aspergillus and Penicillium, and various bacteria have demonstrated the ability to biotransform a wide range of organic compounds, including those with aromatic structures. nih.govmdpi.com These transformations often involve hydroxylation, oxidation of side chains, and ring cleavage. For example, fungi from the Cunninghamella genus are known to metabolize amphetamine analogues through processes like O-dealkylation and N-acetylation, demonstrating the versatility of microbial enzymes. nih.gov

The biotransformation of ketones, which are oxidation products of secondary alcohols like this compound, is also well-documented. Various yeasts and fungi can reduce aryl ketones to their corresponding chiral alcohols with high enantioselectivity. mdpi.com This suggests that the transformation between this compound and its corresponding ketone, 4-ethylacetophenone, is a reversible process in some microorganisms.

Table 2: Key Enzymes and Intermediates in the Anaerobic Biodegradation of Ethylbenzene

| Step | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | Ethylbenzene | Ethylbenzene dehydrogenase | (S)-1-Phenylethanol | researchgate.netnih.gov |

| 2 | (S)-1-Phenylethanol | (S)-1-Phenylethanol dehydrogenase | Acetophenone | researchgate.net |

| 3 | Acetophenone | Acetophenone carboxylase | Benzoyl acetate (B1210297) | ethz.chresearchgate.net |

| 4 | Benzoyl acetate | Benzoyl acetate-CoA ligase | Benzoylacetyl-CoA | ethz.ch |

Environmental Fate Modeling and Prediction for Related Compounds

Predicting the environmental fate of chemicals like this compound is essential for risk assessment. Computational models, particularly Quantitative Structure-Activity Relationships (QSAR), are valuable tools for this purpose. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity.

For environmental fate, QSAR can predict key parameters such as water solubility, soil and sediment adsorption, and degradation rates (both biotic and abiotic). nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to make these predictions. Descriptors can be constitutional (e.g., molecular weight), topological (describing atomic connectivity), or quantum-chemical (related to the electronic structure). nih.gov

Machine learning algorithms are increasingly being used to develop more accurate predictive models for the environmental behavior of complex organic compounds. researchgate.net These models can be trained on large datasets of experimental data to forecast the fate of new or less-studied chemicals. The reliability of these predictive models is crucial for regulatory purposes and for prioritizing compounds for further experimental study. nih.govacs.org

Table 3: Key Parameters in Environmental Fate Modeling

| Parameter | Description | Importance | Reference |

|---|---|---|---|

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Affects transport in aquatic systems and bioavailability. | nih.govresearchgate.net |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's hydrophobicity. | Predicts bioaccumulation potential and adsorption to organic matter. | nih.gov |

| Soil Adsorption Coefficient (Koc) | The tendency of a chemical to bind to soil organic carbon. | Determines mobility in soil and groundwater. | researchgate.net |

| Biodegradation Rate | The rate at which a chemical is broken down by microorganisms. | A key factor in the persistence of a chemical in the environment. | nih.govresearchgate.net |

Role of 1 4 Ethylphenyl Ethanol As a Synthetic Precursor in Advanced Chemical Synthesis

Utility as a Precursor for Chiral Building Blocks

The enantiomers of 1-(4-ethylphenyl)ethanol are highly prized chiral building blocks in organic synthesis. The ability to produce this alcohol in an enantiomerically pure form, primarily through the asymmetric reduction of its corresponding ketone, 4'-ethylacetophenone (B57664), is crucial for its application in synthesizing other chiral molecules. nih.gov Enantiopure alcohols are invaluable synthons for producing biologically active compounds, including pharmaceuticals and agrochemicals.

Various biocatalytic methods have been developed to achieve high enantioselectivity in the synthesis of chiral this compound. These methods often employ enzymes or whole-cell systems that can stereoselectively reduce the prochiral ketone. For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been shown to effectively catalyze the enantioselective reduction of acetophenones. nih.gov Similarly, plant-based biocatalysts, such as those found in potatoes (Solanum tuberosum), have demonstrated the ability to perform stereoselective bio-oxidations and reductions on related aryl alcohols, yielding products with high enantiomeric excess (ee).

Table 1: Biocatalytic Methods for the Synthesis of Chiral Aryl Alcohols

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Aromatoleum aromaticum PEDH | 4-Ethylacetophenone | (S)-1-(4-ethylphenyl)ethanol | >99% | - | nih.gov |

| Potato (Solanum tuberosum) | 1-Phenylethanol (B42297) (racemic) | (R)-1-Phenylethanol | 100% ee | - |

This table presents examples of biocatalytic systems used to produce chiral alcohols similar to or including this compound, highlighting the high enantioselectivity achievable.

The resulting chiral alcohol serves as a versatile starting material. Its hydroxyl group can be transformed or used to direct subsequent stereoselective reactions, making it a cornerstone for the construction of complex chiral molecules used in drug discovery and development. researchgate.netuni-duesseldorf.de

Intermediate in the Synthesis of Diverse Organic Compounds and Specialty Chemicals

This compound and its precursor ketone, 4'-ethylacetophenone, are key intermediates in the synthesis of a wide range of organic compounds and specialty chemicals. researchgate.netcymitquimica.com The reactivity of the alcohol and ketone functionalities allows for extensive molecular modifications, leading to compounds with applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.com

For example, the core structure of this compound is found within more complex molecules that have been investigated for medicinal purposes. Derivatives such as 2-{4-[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]-1-piperidyl}-1-(4-ethylphenyl)ethanol highlight its use as a scaffold for building larger, pharmacologically relevant structures. lookchem.com Furthermore, related substituted ethanols serve as building blocks for pyridazinonyl, naphthyl, and benzofluorenonyl derivatives with potential biological activities. The synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate for the drug Alectinib, starts from a related ethylphenyl structure, demonstrating the importance of this motif in pharmaceutical manufacturing. google.com

Table 2: Examples of Compounds Synthesized from Ethylphenyl Precursors

| Precursor | Synthetic Target | Application Area | Reference |

|---|---|---|---|

| 4-Ethyl aniline (B41778) | 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones | Analgesic, Anti-inflammatory | tandfonline.com |

| 2-(4-Bromophenyl)-2-methylpropanoic acid | 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | Intermediate for Alectinib | google.com |

This table illustrates the role of the ethylphenyl moiety as a foundational component in the synthesis of various specialty and pharmaceutical chemicals.

Building Block for Functionalized Aromatic Systems

The ethylphenyl group of this compound provides a robust aromatic platform that can be further elaborated to create highly functionalized systems. The aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups at specific positions, which can modulate the electronic and steric properties of the molecule.

This compound serves as a building block for more complex structures, including those with extended π-systems or fused rings. chemscene.com For instance, the structurally related (E)-1-(4-styrylphenyl)ethanone, which contains a conjugated styryl group, is used as a precursor for even more complex molecules through transformations of its functional groups and participates in reactions like Heck coupling to create substituted stilbenes. The synthesis of functionalized dihydropyridines, an important class of heterocycles with a wide range of biological activities, can also utilize aromatic building blocks derived from such precursors. rsc.org The versatility of the ethylphenyl scaffold is further demonstrated in the synthesis of quinazolinones, where 4-ethyl aniline is a key starting material, showcasing the utility of this building block in creating fused heterocyclic systems. tandfonline.com

Synthesis of Optically Active Polymers and Advanced Materials

A significant application of chiral this compound and its analogues is in the synthesis of optically active polymers and advanced materials. These polymers derive their unique properties from the stereoregular arrangement of chiral monomer units along the polymer chain.

A key strategy involves the chemoenzymatic synthesis of polymerizable monomers from racemic alcohols. In a notable study, racemic secondary alcohols, including analogues of this compound like 1-(4-methylphenyl)ethanol, were subjected to enzymatic acylation using a lipase (B570770) from Pseudomonas cepacia and divinyl adipate (B1204190). nih.gov This process selectively acylated one enantiomer, allowing for the separation of a highly optically active (R)-vinyl adipate monomer. Subsequent free-radical polymerization of these chiral monomers yielded optically active polymers with number average molecular weights ranging from 2,900 to 22,000 g/mol . nih.gov These polymers are noted for their potential as biodegradable, optically active materials. nih.govproquest.com

Table 3: Chemoenzymatic Synthesis of Optically Active Polymers

| Racemic Alcohol | Optically Active Monomer | Enantiomeric Excess (ee) | Polymer Molecular Weight (Mn) | Reference |

|---|---|---|---|---|

| 1-Phenylethanol | (R)-Vinyl adipic acid (phenyl-1-yl) ethyl ester | >99% | 2.9 x 10³ - 2.2 x 10⁴ | nih.gov |

| 1-(4-Methylphenyl)ethanol | (R)-Vinyl adipic acid (4-methylphenyl-1-yl) ethyl ester | 96% | 2.9 x 10³ - 2.2 x 10⁴ | nih.gov |

This table summarizes the results from the chemoenzymatic synthesis of optically active polymers using secondary alcohols analogous to this compound. Source: nih.gov

The use of chiral initiators in polymerization is another method to produce optically active polymers from achiral monomers, resulting in polymers with a preferred helical screw sense. ru.nl The incorporation of chiral units like this compound into the polymer backbone or as side chains can impart specific chiroptical properties and influence the material's morphology and function, opening avenues for applications in chiral separations, asymmetric catalysis, and smart materials.

Future Research Directions

Development of Novel and More Efficient Enantioselective Catalytic Systems

The synthesis of enantiomerically pure alcohols, such as (R)- and (S)-1-(4-ethylphenyl)ethanol, is of paramount importance. nih.gov A key area of future research is the development of advanced catalytic systems that offer high efficiency, selectivity, and sustainability for the asymmetric reduction of the parent ketone, 4-ethylacetophenone.

Current research has explored a variety of catalysts, including biocatalysts, organocatalysts, and metal-based systems. Alcohol dehydrogenases (ADHs), for instance, have shown great promise. fkit.hrmdpi.com However, the quest continues for catalysts with improved characteristics such as higher turnover numbers, better stability in various solvents and temperatures, and easier reusability. fkit.hrias.ac.in

Future efforts will likely concentrate on:

Hybrid Metal Catalysts: Creating novel hybrid catalysts, such as single-atom palladium atoms anchored on enzymes (e.g., Pd1-CALBP), combines the high selectivity of biocatalysts with the high activity of metal catalysts. mdpi.com This approach can lead to catalysts that function efficiently in aqueous media under mild conditions. mdpi.com

Advanced Organocatalysts: Designing and synthesizing new generations of chiral organocatalysts, like those based on quininamine and benzenediamine, offers a metal-free alternative for asymmetric synthesis. mdpi.com Future work will aim to improve the enantioselectivity of these catalysts, which currently can be moderate. mdpi.com The rational design of chiral 4-aryl-pyridine-N-oxide (ArPNO) catalysts is another promising avenue, focusing on enhancing catalyst-substrate interactions to achieve higher yields and enantiomeric excess values. acs.org

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Chiral Alcohols

| Catalyst Type | Specific Example | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Biocatalyst | Alcohol Dehydrogenase from Lactobacillus brevis (LbADH) | 4-Ethylacetophenone | Wide substrate scope with high regio- and enantioselectivity. Can be immobilized for reuse. | fkit.hr |

| Biocatalyst | (S)-1-phenylethanol dehydrogenase (PEDH) | 4-Ethylacetophenone | Reduces a wide range of ketones to the corresponding (S)-alcohols with high enantioselectivity. | nih.govresearchgate.net |

| Metal Catalyst | Copper(II)-dipyridylphosphine complex | Acetophenone (B1666503) derivatives | Effective for asymmetric hydrosilylation of ketones in air, producing chiral secondary alcohols. | nih.gov |

| Hybrid Catalyst | Palladium-anchored lipase (B570770) (Pd1-CALBP) | Racemic 1-(4-bromophenyl) ethyl acetate (B1210297) | Combines lipase-catalyzed hydrolysis and a Suzuki cross-coupling in a one-pot reaction. | mdpi.com |

| Organocatalyst | L-(+)-aspartic acid-derived Schiff base with Cu(II) | Aromatic aldehydes | Catalyzes enantioselective Henry reactions to produce chiral nitroalcohols, precursors to other functional groups. | tubitak.gov.tr |

Exploration of Undiscovered Biotransformation Pathways and Enzymes

Biotransformation offers a green and highly selective alternative to conventional chemical synthesis. While several microorganisms and enzymes are known to catalyze the reduction of 4-ethylacetophenone, a vast number of potential biocatalysts in nature remain undiscovered. Future research will focus on exploring this untapped biodiversity to find novel enzymes and pathways for producing 1-(4-ethylphenyl)ethanol.

Key research directions include: